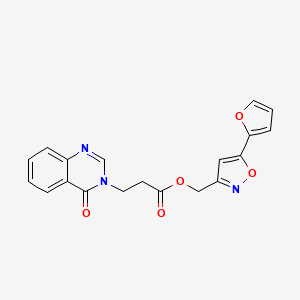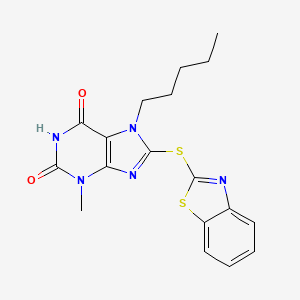![molecular formula C23H16FNO2 B2948426 3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902623-67-0](/img/structure/B2948426.png)
3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
説明
The compound “3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one” is a complex organic molecule that contains several functional groups including a benzoyl group, a fluorophenyl group, and a dihydroquinolinone group. These groups are likely to confer specific chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzoyl group, a fluorophenyl group, and a dihydroquinolinone group would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzoyl group, for example, is known to undergo reactions such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a fluorine atom could affect its polarity and solubility .作用機序
Target of Action
Compounds with similar structures, such as benzophenone and indole derivatives, have been found to have antimicrobial activity . They have been shown to interact with key functional proteins in bacterial cell division .
Biochemical Pathways
Similar compounds have been shown to affect bacterial cell division .
Result of Action
Similar compounds have been shown to have antimicrobial effects .
実験室実験の利点と制限
One of the main advantages of using 3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one in lab experiments is its versatility. It can be used in various assays to study its effects on different cellular pathways. However, one of the limitations is its low solubility, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the research on 3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to determine its efficacy and safety in humans. Another direction is the development of new synthetic methods to improve its yield and solubility. Additionally, research can focus on identifying the specific cellular pathways and targets that are affected by this compound, which can lead to the development of more targeted therapies.
科学的研究の応用
3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has shown promising results in various scientific research applications. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-tumor, anti-inflammatory, and anti-viral properties. It has also been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-benzoyl-1-[(2-fluorophenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO2/c24-20-12-6-4-10-17(20)14-25-15-19(22(26)16-8-2-1-3-9-16)23(27)18-11-5-7-13-21(18)25/h1-13,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRPGRRZLKCFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948345.png)

![3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2948349.png)



![(2,3-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2948358.png)
![methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B2948359.png)

![N-(4-chlorophenethyl)-3-(9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B2948362.png)
![2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2948363.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2948364.png)
![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2948366.png)